GY1-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GY1-22 is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GY1-22 typically involves the reaction of 1H-benzimidazole with appropriate thiol and phenoxyethyl derivatives. The process may include steps such as:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Thioether formation:
Phenoxyethyl substitution: The final step involves the substitution of the phenoxyethyl group, which can be carried out using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
GY1-22 can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds.
Scientific Research Applications
GY1-22 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of GY1-22 involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to interfere with DNA and RNA synthesis. This property is particularly useful in its antimicrobial and anticancer activities. The compound can also inhibit specific enzymes and disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Omeprazole: A benzimidazole-based proton pump inhibitor used to treat acid-related disorders.
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Uniqueness
GY1-22 stands out due to its unique combination of functional groups, which enhance its chemical reactivity and biological activity. The presence of both thioether and phenoxyethyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C23H20N4OS/c1-2-8-17(9-3-1)28-15-14-27-21-13-7-6-12-20(21)26-23(27)29-16-22-24-18-10-4-5-11-19(18)25-22/h1-13H,14-16H2,(H,24,25) |
InChI Key |
SAJTUGXPTDYULN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.